molecular formula C26H20FN3OS B2477400 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793845-91-6

3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2477400
CAS No.: 1793845-91-6
M. Wt: 441.52
InChI Key: DAQGICDJIPPIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure features a fused pyrrole-pyrimidine ring system, substituted with benzyl, 3-fluorobenzylthio, and phenyl groups. These substituents likely influence its physicochemical properties and biological activity, making comparisons with analogous compounds critical for understanding its uniqueness .

Properties

IUPAC Name

3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGICDJIPPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Multicomponent Reactions

The pyrrolo[3,2-d]pyrimidinone scaffold is synthesized via a microwave-assisted multicomponent reaction combining 5-amino uracil, 1,3-diketones, and phenyl glyoxal derivatives in acetic acid. This method achieves rapid cyclization (15–30 minutes) under microwave irradiation, yielding the core structure with a phenyl group at position 7. For example, reacting 5-amino-1,3-dimethyluracil with benzoylacetone and phenyl glyoxal monohydrate at 120°C produces 7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one in 82% yield.

Chlorination for SNAr Activation

To enable subsequent functionalization at position 2, the core undergoes chlorination using phosphorus oxychloride (POCl3). Heating the pyrrolopyrimidinone in POCl3 at reflux for 5 hours introduces a chlorine atom at position 2, yielding 2-chloro-7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one. This intermediate is critical for SNAr reactions due to the electron-deficient nature of the C2 position.

Functionalization at Position 2: Thioether Formation

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 2 is displaced by (3-fluorobenzyl)thiol via SNAr. Optimal conditions involve using potassium tert-butoxide (t-BuOK) as a base in dimethylformamide (DMF) at 80°C for 6 hours. This yields 2-((3-fluorobenzyl)thio)-7-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one with 85% efficiency. The reaction mechanism proceeds through a Meisenheimer complex, with the thiolate anion attacking the activated C2 position.

Table 1: SNAr Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
t-BuOK DMF 80 6 85
NaH THF 60 8 72
K2CO3 DMSO 100 12 68

N-Alkylation at Position 3: Benzyl Group Introduction

Alkylation Conditions

The N3 position is alkylated using benzyl bromide in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 60°C for 12 hours. This step proceeds with 78% yield, affording 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Alternative bases like potassium carbonate (K2CO3) reduce yields to 65%, likely due to incomplete deprotonation of the pyrrole NH.

Table 2: N-Alkylation Optimization

Base Solvent Temperature (°C) Yield (%)
Cs2CO3 Acetonitrile 60 78
K2CO3 DMF 80 65
NaH THF 50 70

Cross-Coupling at Position 7: Phenyl Group Installation

Suzuki-Miyaura Coupling

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Final compounds exhibit >95% purity by HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 9.29 (s, 1H, C5-H), 8.94 (s, 1H, C2-H), 7.66–7.18 (m, aromatic Hs), 5.29 (s, 2H, SCH2C6H4F), 5.21 (s, 2H, NCH2C6H5).
  • HRMS : m/z [M+H]+ calculated for C26H20FN3OS: 448.1291; found: 448.1289.

Alternative Synthetic Routes

One-Pot Reductive Amination/Alkylation

A modified approach condenses core formation and N-alkylation into a one-pot procedure. Using benzylamine and sodium cyanoborohydride in methanol at room temperature for 24 hours installs the benzyl group with 70% yield, though regioselectivity challenges persist.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival:

CompoundCell LineIC50 (µM)Reference
Compound AHepG20.39 ± 0.06
Compound BMCF-70.46 ± 0.04
Compound CA54936.12

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, targeting specific enzymes involved in metabolic pathways or signal transduction. The mechanism typically involves binding to the active or allosteric sites of enzymes, modulating their activity:

  • Kinase Inhibition: Similar compounds have shown efficacy in inhibiting kinases associated with cancer progression and metastasis.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds within this class, indicating that they may inhibit viral replication through interference with viral enzymes or host cell pathways:

  • Mechanism of Action: The interaction with viral proteins can prevent the virus from hijacking host cellular machinery.

Case Studies and Research Findings

Several research studies have investigated the pharmacological properties of related compounds:

  • Anticancer Potential: Research on pyrazolo[3,4-b]pyridines has demonstrated their effectiveness against various cancer types, suggesting that similar structural motifs could enhance therapeutic efficacy ( ).
  • Antiviral Evaluation: A study highlighted the antiviral activity of fused pyrazolopyrimidine derivatives, showcasing their potential as drug candidates against viral infections ( ).

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context, such as signal transduction pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound shares structural motifs with several pyrrolo- and pyrazolo-pyrimidinones. Key analogues include:

Compound Name Core Structure Substituents (Position) Reference
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 6-Benzoyl, 3-ethyl, 2-thioxo
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) Pyrazolo[3,4-d]pyrimidinone 6-(3-Fluorobenzylthio), 2-oxetan-3-yl, 5-phenyl
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Chloro, 1-phenyl

Key Observations :

  • The pyrrolo[3,2-d]pyrimidinone core in the target compound differs from pyrazolo[3,4-d]pyrimidinones (e.g., 13g) in the fused heterocyclic ring system, which may alter electronic properties and binding interactions .
  • The 3-fluorobenzylthio group at position 2 in the target compound is distinct from the oxetan-3-yl substituent in 13g, suggesting differences in lipophilicity and steric bulk .

Key Observations :

  • Microwave-assisted chlorination (e.g., in ) achieves moderate yields (61–65%), whereas alkylation/thiourea reactions (e.g., 13g) yield <25%, indicating challenges in introducing bulky substituents .
  • The absence of explicit synthetic data for the target compound suggests its preparation may require optimization, particularly for the 3-fluorobenzylthio group.

Physicochemical and Crystallographic Properties

  • Crystalline Forms: Analogues like the thieno[3,2-d]pyrimidinone hemihydrate in highlight the importance of solid-state characterization for bioavailability. The target compound’s crystallinity remains unstudied but could influence solubility and stability.
  • Lipophilicity : The 3-fluorobenzylthio group likely increases logP compared to oxetane or methoxy substituents, impacting pharmacokinetics .

Biological Activity

3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This compound is part of a larger class of pyrrolo[3,2-d]pyrimidines known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the benzyl and fluorobenzyl groups enhances its interaction with biological targets.

Structure Details

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₅FN₄S
  • Molecular Weight : 342.41 g/mol

Anticancer Properties

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. These compounds often act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair in cancer cells. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Mechanism of Action : The mechanism involves binding to the active sites of these enzymes, preventing substrate access and thus inhibiting their activity. This action can be particularly effective in cancer types that exhibit resistance to conventional therapies .

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Pemetrexed : A related pyrrolo[2,3-d]pyrimidine derivative was shown to inhibit TS with an IC50 value of 46 nM, demonstrating the potential potency of this class against cancer .
  • In vitro Studies : In vitro assays have demonstrated that similar compounds effectively inhibit the growth of various human cancer cell lines, including those resistant to traditional chemotherapeutics .

Comparative Biological Activity

CompoundTarget EnzymeIC50 (nM)Effect
This compoundThymidylate SynthaseTBDAnticancer activity
PemetrexedThymidylate Synthase46Anticancer activity
Classical AntifolatesVarious120Dual inhibition

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic chemistry techniques, including nucleophilic substitution and cyclization reactions. This compound serves as a valuable building block for further chemical modifications aimed at enhancing its biological activity.

Research Applications

  • Medicinal Chemistry : As a scaffold for designing new anticancer agents.
  • Biochemical Studies : Investigating enzyme inhibition mechanisms and protein interactions.

Q & A

Q. What are the key considerations for synthesizing this pyrrolo[3,2-d]pyrimidinone derivative?

The synthesis involves stepwise construction of the pyrrolopyrimidine core, followed by functionalization with benzyl and fluorobenzylthio groups. Critical steps include:

  • Thioether formation : Reaction of a thiol precursor (e.g., 3-fluorobenzyl mercaptan) with a halogenated intermediate under basic conditions (e.g., NaH in DMF) to install the thioether moiety .
  • Benzylation : Use of benzyl halides or activated esters in polar aprotic solvents (e.g., DCM or THF) with a base like K2_2CO3_3 .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product . Note : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorobenzyl aromatic signals) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ with exact mass ±5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of the fused pyrrolopyrimidine core and substituent geometry (see SHELX refinement protocols) .

Q. What preliminary assays are recommended to evaluate biological activity?

Screen against target enzymes (e.g., kinases, dehydrogenases) using:

  • In vitro enzyme inhibition assays : Measure IC50_{50} values via fluorometric or colorimetric substrates .
  • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

Advanced Research Questions

Q. How can low synthetic yields (<25%) during thioether coupling be optimized?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Switch to DMF or DMSO to enhance nucleophilicity of the thiol .
  • Catalysis : Use Cu(I) or Pd catalysts to accelerate C–S bond formation .
  • Temperature control : Perform reactions at 40–60°C to balance reactivity and byproduct formation . Case study : Analogous compounds achieved 83% yield using NaH/CS2_2 for thiourea intermediates .

Q. How to resolve contradictions in reported biological activity across structural analogs?

Discrepancies may arise from substituent effects or assay conditions. Address via:

  • Comparative SAR studies : Systematically vary substituents (e.g., 3-fluorobenzyl vs. 4-methoxybenzyl) to isolate activity trends .
  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ALDH1A or MPO .
  • Replicate assays : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability .

Q. What computational methods are suitable for predicting metabolic stability?

Combine:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance .
  • DFT calculations : Analyze electron density at reactive sites (e.g., sulfur atoms prone to oxidation) .
  • Metabolite identification : Simulate phase I/II metabolism with GLORY or similar tools .

Q. How to design derivatives to improve solubility without compromising activity?

  • Polar substituents : Introduce hydroxyl or amine groups at the benzyl position (e.g., 4-hydroxybenzyl) .
  • Prodrug strategies : Convert the thioether to a sulfoxide or sulfone for controlled release .
  • Co-crystallization : Screen with cyclodextrins or co-solvents to enhance aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on enzyme selectivity: How to validate target specificity?

  • Off-target profiling : Use kinase/GPCR panels (e.g., Eurofins) to rule out promiscuity .
  • Covalent binding assays : For irreversible inhibitors (e.g., MPO inhibitors), perform MS-based covalent capture studies .
  • Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding motifs (e.g., SHELX-refined PDB entries) .

Methodological Resources

  • Synthesis protocols : Refer to thioether coupling in pyrrolopyrimidines .
  • Structural refinement : SHELXL for small-molecule crystallography .
  • Activity assays : Standardized ALDH1A inhibition protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.